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Compound of Interest

Compound Name: 3-(Methylamino)phenol

Cat. No.: B079350

Forward

In the landscape of pharmaceutical development and fine chemical synthesis, a deep
understanding of key building blocks is paramount. 3-(Methylamino)phenol, with its unique
combination of a phenolic hydroxyl group and a secondary aromatic amine, presents a
versatile scaffold for the construction of complex molecular architectures. This guide is
intended for researchers, scientists, and drug development professionals, offering a detailed
exploration of this compound's properties, synthesis, and applications, grounded in scientific
literature and practical laboratory considerations.

Core Molecular Attributes of 3-(Methylamino)phenol

3-(Methylamino)phenol, identified by the CAS number 14703-69-6, is an organic compound
with the molecular formula C7H9NO.[1][2] Its structure consists of a phenol ring substituted with
a methylamino group at the meta-position.

Table 1: Fundamental Molecular Identifiers
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Identifier Value Source
IUPAC Name 3-(methylamino)phenol [1]
CAS Number 14703-69-6 [1]
Molecular Formula C7H9sNO [1]
Molecular Weight 123.15 g/mol [1]

INChI=1S/C7HINO/C1-8-6-3-2-
InChl [1]
4-7(9)5-6/h2-5,8-9H,1H3

SMILES CNC1=CC(=CC=C1)0 [1]

Physicochemical Properties: A Detailed Analysis

A thorough understanding of the physical and chemical properties of 3-(Methylamino)phenol
is essential for its handling, application in synthesis, and for the development of analytical
methods.

Physical Properties

3-(Methylamino)phenol is typically encountered as a solid or oil, with its appearance
described as a dark beige to dark brown substance.[3] While one source indicates that a
specific melting point is not available, its N,N-dimethylated analog has a melting point of 82-84
°C, suggesting that 3-(methylamino)phenol would also be a solid at room temperature. A
definitive experimental melting point for 3-(methylamino)phenol is a critical piece of data for
its full characterization. The compound exhibits a boiling point of 169.5 °C at a reduced
pressure of 12 Torr.[2][3] It is reported to be slightly soluble in dimethyl sulfoxide (DMSO) and
methanol.[3]

Table 2: Key Physical Properties
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Property Value Source
Physical Form Solid or QOil [3]
Appearance Dark Beige to Dark Brown [3]
Boiling Point 169.5 °C (at 12 Torr) [2][3]
N Slightly soluble in DMSO and
Solubility [3]
Methanol

Chemical and Acid-Base Properties

The chemical nature of 3-(Methylamino)phenol is dictated by the interplay of its phenolic
hydroxyl group and the secondary aromatic amine. The phenolic group imparts weak acidity,
while the methylamino group provides basic properties. The predicted pKa for the phenolic
proton is approximately 10.13, which is a crucial parameter for designing reaction conditions,
particularly for O-alkylation or O-acylation reactions.[3]

Synthesis of 3-(Methylamino)phenol: A Preparative
Overview

The synthesis of 3-(Methylamino)phenol can be approached through several routes, with the
choice of method often depending on the availability of starting materials and the desired scale
of production. A common strategy involves the selective N-methylation of 3-aminophenol.

Synthesis from 3-Aminophenol

A direct approach to 3-(Methylamino)phenol involves the mono-N-methylation of 3-
aminophenol. While specific, detailed laboratory procedures for this exact transformation are
not readily available in the public domain, a general approach can be inferred from standard
organic chemistry principles. The challenge in this synthesis lies in controlling the degree of
methylation to avoid the formation of the N,N-dimethylated by-product. This can often be
achieved by carefully controlling the stoichiometry of the methylating agent and the reaction
conditions.
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3-(Methylamino)phenol

Caption: Synthetic route from 3-aminophenol.

Chemical Reactivity and Derivatization

The dual functionality of 3-(Methylamino)phenol makes it a versatile substrate for a variety of
chemical transformations.

Reactions at the Phenolic Hydroxyl Group

The acidic proton of the hydroxyl group can be readily removed by a base to form a phenoxide,
which is a potent nucleophile. This allows for a range of O-alkylation and O-acylation reactions
to introduce various functional groups.

Reactions at the Methylamino Group

The nitrogen atom of the methylamino group possesses a lone pair of electrons, rendering it
nucleophilic and basic. It can undergo further alkylation, acylation, and reactions with
electrophiles.

Electrophilic Aromatic Substitution

The hydroxyl and methylamino groups are both activating and ortho-, para-directing for
electrophilic aromatic substitution. This directs incoming electrophiles to the positions ortho and
para to these substituents, allowing for the introduction of a wide range of functionalities onto
the aromatic ring.
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Caption: Reactivity sites of 3-(Methylamino)phenol.

Role in Pharmaceutical Development

While its N,N-dimethylated analog, 3-(dimethylamino)phenol, is a well-documented key
intermediate in the synthesis of the Alzheimer's drug Rivastigmine, the direct role of 3-
(methylamino)phenol in pharmaceutical manufacturing is less explicitly detailed in readily
available literature.[4][5][6] However, as a closely related structure, it holds significant potential
as an intermediate for the synthesis of various pharmaceutical compounds and is listed as an
impurity of Neostigmine bromide.[3] Further investigation into patent literature and process
chemistry would be necessary to fully elucidate its specific applications in drug development.

Safety, Handling, and Storage

As with any chemical substance, proper safety precautions are essential when handling 3-
(Methylamino)phenol. It is classified as a skin and eye irritant and may cause respiratory
irritation.[1] Therefore, appropriate personal protective equipment (PPE), including gloves,
safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated
area or a fume hood.

For storage, it is recommended to keep the compound in a tightly sealed container in a cool,
dry, and dark place, under an inert atmosphere to prevent degradation.[3]

Experimental Protocols
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Determination of Melting Point

Objective: To determine the melting point range of a solid organic compound.

Methodology:

Ensure the sample is dry and finely powdered.
o Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
e Place the capillary tube in a melting point apparatus.

e Heat the sample rapidly to a temperature approximately 15-20 °C below the expected
melting point.

o Decrease the heating rate to 1-2 °C per minute.

e Record the temperature at which the first liquid appears (onset of melting) and the
temperature at which the last solid melts (completion of melting). This range is the melting
point.

Sample Preparation for Infrared (IR) Spectroscopy

Objective: To prepare a solid sample for analysis by FT-IR spectroscopy.

Methodology (Thin Film Method):

Dissolve a small amount of the solid sample (a few milligrams) in a few drops of a volatile
solvent (e.g., methylene chloride or acetone) in a small vial.

¢ Using a pipette, place a drop or two of the solution onto the surface of a clean, dry salt plate
(e.g., NaCl or KBr).

» Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.

e Mount the salt plate in the sample holder of the FT-IR spectrometer and acquire the
spectrum.
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Sample Preparation for Nuclear Magnetic Resonance
(NMR) Spectroscopy

Objective: To prepare a sample for analysis by *H and 3C NMR spectroscopy.

Methodology:

Weigh approximately 5-10 mg of the sample for tH NMR or 20-50 mg for 3C NMR into a
clean, dry vial.

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-ds, CDCIs) to dissolve
the sample.

Transfer the solution to a clean, dry NMR tube using a Pasteur pipette, filtering through a
small plug of glass wool if any solid particles are present.

Cap the NMR tube and carefully place it in the NMR spectrometer for analysis.

Spectral Data Analysis (Representative)

While experimental spectra for 3-(Methylamino)phenol are not widely published, a general

interpretation based on its structure can be provided.

'H NMR: The spectrum would be expected to show distinct signals for the aromatic protons,
the N-H proton, and the N-methyl protons. The aromatic protons would appear in the range
of 6.0-7.5 ppm, with splitting patterns indicative of the meta-substitution. The N-H proton
would likely appear as a broad singlet, and its chemical shift would be dependent on
concentration and solvent. The N-methyl protons would be a singlet at around 2.8 ppm.

13C NMR: The spectrum would show seven distinct carbon signals. The carbon bearing the
hydroxyl group would be the most downfield aromatic carbon. The methyl carbon would
appear upfield. PubChem does provide access to a predicted 13C NMR spectrum.[1]

IR Spectroscopy: The IR spectrum would be characterized by a broad O-H stretching band
around 3200-3600 cm~1, an N-H stretching band around 3300-3500 cm~1, C-H stretching
bands for the aromatic ring and the methyl group, and C=C stretching bands for the aromatic
ring in the 1450-1600 cm~1 region.
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o UV-Vis Spectroscopy: The UV-Vis spectrum in a suitable solvent (e.g., ethanol or methanol)
would be expected to show absorption maxima characteristic of a substituted phenol.

Conclusion

3-(Methylamino)phenol is a valuable chemical intermediate with a rich chemistry stemming
from its bifunctional nature. While some of its physical properties and specific applications
require further detailed investigation, this guide provides a solid foundation for its
understanding and use in a research and development setting. Adherence to proper handling
procedures is crucial to ensure safety and maintain the integrity of the compound. As the
demand for novel pharmaceuticals continues to grow, the importance of versatile building
blocks like 3-(Methylamino)phenol will undoubtedly increase.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt
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